molecular formula C4H3NO2S B084310 Thiazole-5-carboxylic acid CAS No. 14527-41-4

Thiazole-5-carboxylic acid

Cat. No. B084310
CAS RN: 14527-41-4
M. Wt: 129.14 g/mol
InChI Key: YZVFSQQHQPPKNX-UHFFFAOYSA-N
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Description

Thiazole-5-carboxylic acid is a compound with the empirical formula C4H3NO2S . It has a molecular weight of 129.14 . It is used in laboratory chemicals .


Synthesis Analysis

Thiazole-5-carboxylic acid derivatives have been synthesized for various studies. For instance, a series of 22 compounds of thiazole-5-carboxylic acid derivatives was designed and synthesized for a study on xanthine oxidase inhibitors . Another study synthesized a new series of 2-sulfur-substituted thiazole carboxanilides via the reaction between 2-sulfur substituted thiazole carboxylic acid chlorides and substituted aniline .


Molecular Structure Analysis

The molecular structure of Thiazole-5-carboxylic acid has been studied using density functional theory (DFT) with B3LYP/6-311++G (d,p) level of approximation .


Chemical Reactions Analysis

Thiazole-5-carboxylic acid derivatives have been tested against the xanthine oxidase enzyme by spectrophotometric assay . They have also been used in the synthesis of imidazoles with cardiomyocyte proliferation activity for heart disease treatments .

Scientific Research Applications

Xanthine Oxidase Inhibitors

Thiazole-5-carboxylic acid derivatives have been found to be potent xanthine oxidase inhibitors . A series of 22 compounds of thiazole-5-carboxylic acid derivatives was designed and synthesized, and most of them were found active against the xanthine oxidase enzyme . The most potent compound, GK-20, had an IC50 value of 0.45µM .

Fungicidal Activities

Thiazole-5-carboxylic acid derivatives have also been used in the development of fungicides . A new series of 2-sulfur substituted thiazole carboxanilides was designed and synthesized, and they showed remarkable fungicidal activities against Rhizoctonia solani . The most potent compound, N-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-methylthio-4-(trifluoromethyl)thiazole-5-carboxamide, had a fungicidal EC50 of 1.28 mg/L, comparable to that of Thifluzamide .

Pharmaceuticals

Thiazole-5-carboxylic acid is an important raw material and intermediate used in organic synthesis, particularly in the pharmaceutical industry . It’s used in the synthesis of various drugs due to its broad-spectrum of biological activities .

Agrochemicals

Thiazole-5-carboxylic acid is also used in the synthesis of agrochemicals . Its derivatives have been widely employed in the fields of agrochemicals due to their diverse biological activities .

Dyestuff

In addition to pharmaceuticals and agrochemicals, Thiazole-5-carboxylic acid is also used in the dyestuff industry . It serves as an important intermediate in the synthesis of various dyes.

Medicinal Chemistry Research

Thiazole-5-carboxylic acid and its derivatives play a significant role in medicinal chemistry research . They are used in the design and synthesis of new compounds with potential therapeutic applications.

Safety and Hazards

Thiazole-5-carboxylic acid may cause skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Research on Thiazole-5-carboxylic acid and its derivatives is ongoing, with a host of potential drug molecules being customized for clinical use . These studies are contributing to the development of various drugs and biologically active agents .

properties

IUPAC Name

1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO2S/c6-4(7)3-1-5-2-8-3/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVFSQQHQPPKNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40162959
Record name Thiazole-5-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazole-5-carboxylic acid

CAS RN

14527-41-4
Record name 5-Thiazolecarboxylic acid
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Record name Thiazole-5-carboxylic acid
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Record name Thiazole-5-carboxylic acid
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Record name Thiazole-5-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid?

A1: The molecular formula is C6H4F3NO2S, and the molecular weight is 215.17 g/mol. []

Q2: What spectroscopic data is available for characterizing thiazole-5-carboxylic acid derivatives?

A2: Various spectroscopic techniques have been employed, including:* NMR spectroscopy (1H, 13C, and even 19F for fluorinated derivatives): This provides information about the structure and conformation of the molecules. [, , , , , ] * FT-IR spectroscopy: This helps identify functional groups and analyze hydrogen bonding patterns. []* Mass spectrometry: This confirms the molecular weight and identifies fragmentation patterns. [, , , ]* X-ray crystallography: This provides detailed information about the three-dimensional structure of the molecule in the solid state. [, , ]

Q3: How does the substitution on the thiazole ring influence biological activity?

A3: The type and position of substituents on the thiazole ring significantly affect the activity and potency of the compound. For instance, in a study on 2-arylamino-thiazole-5-carboxylic acid amide derivatives, the presence of a 4-amino group on the thiazole ring was crucial for potent activation of α7 nAChR currents, compared to a 4-methyl group substitution. []

Q4: Can modifying the carboxylic acid group at the 5-position alter the properties of thiazole-5-carboxylic acid derivatives?

A4: Yes, modifying the carboxylic acid group significantly impacts the compounds' properties. For example, esterification with basic groups like diethylaminoethyl resulted in compounds exhibiting spasmolytic properties and stimulant effects on the central nervous system. [] Amide formation with various substituted anilines has been explored for antibacterial activity. []

Q5: Are there studies investigating the impact of substituent modifications on the physicochemical properties of thiazole-based peptidomimetics?

A5: Yes, research on 1,3-thiazole-based peptidomimetics revealed that incorporating 4-amino-thiazole-5-carboxylic acid into peptide sequences influenced their conformational preferences, specifically inducing β-turn structural motifs. These modifications also affected the physicochemical properties of the resulting molecules. []

Q6: What are the potential therapeutic applications of thiazole-5-carboxylic acid derivatives?

A6: Research suggests potential applications in various areas, including:* Treatment of gout and hyperuricemia: Febuxostat, a thiazole-5-carboxylic acid derivative, acts as a xanthine oxidase inhibitor and is used to manage these conditions. [, , , , , ] * Antiplatelet agents: Some derivatives show promising antiplatelet activity. []* Antibacterial agents: Certain derivatives demonstrate antibacterial activity against phytopathogenic organisms. []* Potential anticancer agents: Early research suggests some derivatives might have anticancer properties, specifically against head and neck squamous cell carcinoma. []

Q7: How do thiazole-5-carboxylic acid derivatives interact with their biological targets?

A7: The mechanism of action depends on the specific derivative and its target. For example:

  • Febuxostat: This compound inhibits xanthine oxidase, an enzyme involved in uric acid production. It exhibits mixed-type inhibition, interacting with both the oxidized and reduced forms of the enzyme. [, ]
  • 2-Arylamino-thiazole-5-carboxylic acid amide derivatives: These compounds act as positive allosteric modulators of α7 nicotinic acetylcholine receptors (α7 nAChRs). They bind to an allosteric site on the receptor, enhancing its response to acetylcholine. []

Q8: Is febuxostat stable under various conditions?

A8: Febuxostat exhibits varying stability under different conditions:

  • Forced degradation studies: Significant degradation was observed under acidic and alkaline hydrolysis, as well as wet and dry heat. It showed less degradation under photolytic conditions. []
  • Methanol solvate: Febuxostat can form a methanol solvate, characterized by single-crystal X-ray diffraction. This solvate is stabilized by intermolecular hydrogen bonds. []

Q9: What are the key challenges and strategies for formulating thiazole-5-carboxylic acid derivatives?

A9: One challenge is achieving desired solubility and bioavailability. Researchers are exploring different strategies:

  • Crystal form engineering: Preparing specific crystalline forms of febuxostat can influence its solubility and other physicochemical properties. []
  • Solvate formation: As seen with the methanol solvate, controlling the formation of solvates can impact properties like solubility. []

Q10: How is computational chemistry being used in research on thiazole-5-carboxylic acid derivatives?

A10: Computational approaches play a crucial role in several areas:

  • Conformational analysis: Density Functional Theory (DFT) calculations have been employed to study the conformational preferences of thiazole-5-carboxylic acid. []
  • Prediction of ADME/Tox properties: Tools like Admet SAR 2.0 have been utilized to predict the pharmacokinetic and toxicological profiles of febuxostat and its degradation products. []
  • Molecular docking: This technique has been used to investigate the interactions of thiamethoxam metabolites with plant enzymes, providing insights into the metabolic pathways. []
  • Design of bio-inspired catalysts: Computational studies, including molecular dynamics simulations, have been employed to design and characterize γ-peptide foldamers based on thiazole-5-carboxylic acid for applications in enamine catalysis. []

Q11: What analytical methods are commonly used to quantify thiazole-5-carboxylic acid derivatives?

A11: Several techniques are employed, including:

  • High-performance liquid chromatography (HPLC): This is a widely used technique for separating, identifying, and quantifying febuxostat and its degradation products. Various detection methods, such as UV and mass spectrometry, can be coupled with HPLC. [, , , ]
  • Liquid chromatography-mass spectrometry (LC-MS): This technique combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, enabling the identification and quantification of metabolites in complex biological matrices. [, , ]
  • Enzyme-linked immunosorbent assay (ELISA): This is a sensitive and specific method for quantifying thifluzamide residues in various matrices. []

Q12: How is the stability of thiazole-5-carboxylic acid derivatives assessed during formulation development?

A12: Stability studies are crucial for understanding how the compound degrades under various conditions. This helps determine its shelf life and appropriate storage conditions. Common tests include:

  • Forced degradation studies: Exposing the compound to harsh conditions (e.g., acidic, alkaline, oxidative, thermal, photolytic) to accelerate degradation and identify potential degradation products. []

Q13: What is known about the environmental impact of thiamethoxam, a neonicotinoid insecticide containing a thiazole ring?

A13: Research has focused on understanding the metabolism and potential effects of thiamethoxam in various systems:

  • Metabolism in tea plants: Studies have investigated the metabolic fate of thiamethoxam in tea cell suspension cultures, identifying metabolites and their potential effects on the plant's metabolic pathways. []
  • Human metabolism and excretion: Research has been conducted to determine the metabolic pathways, kinetic parameters, and urinary excretion profiles of thiamethoxam and its metabolites in human volunteers. This information is crucial for assessing human exposure and potential risks. []

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